molecular formula C24H26N2O5 B015691 5'-Hydroxyphenyl Carvedilol CAS No. 142227-51-8

5'-Hydroxyphenyl Carvedilol

Cat. No. B015691
M. Wt: 422.5 g/mol
InChI Key: PVUVZUBTCLBJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carvedilol and its metabolites, including 5'-hydroxyphenyl carvedilol, typically involves complex organic reactions. A study by Naidu et al. (2010) describes the synthesis of intermediates used in the production of carvedilol, highlighting the steps that could lead to the formation of its hydroxylated metabolites. Another approach by Brütting et al. (2016) outlines a regioselective synthesis that could be applied to produce 4- or 5-substituted carbazoles, potentially applicable to the synthesis of carvedilol and its hydroxylated derivatives (Naidu et al., 2010) (Brütting et al., 2016).

Molecular Structure Analysis

The molecular structure of 5'-hydroxyphenyl carvedilol features a hydroxyl group at the 5' position of the phenyl ring, which significantly impacts its pharmacological activity and metabolism. The presence of this hydroxyl group enhances the compound's polarity, potentially affecting its solubility and distribution within the body. The structural determination of glucuronide conjugates of carvedilol also provides insights into the metabolite's form and function in pharmacokinetics (Schaefer et al., 1992).

Chemical Reactions and Properties

Carvedilol undergoes various chemical reactions in the body, leading to the formation of metabolites like 5'-hydroxyphenyl carvedilol. The involvement of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, in the metabolism of carvedilol to its hydroxylated and O-desmethyl metabolites, indicates the complexity of its biotransformation pathways. These enzymatic reactions play a pivotal role in the drug's pharmacokinetics and its ability to exert therapeutic effects (Oldham & Clarke, 1997).

Physical Properties Analysis

The hydroxylation of carvedilol affects its physical properties, such as solubility and absorption characteristics. Yuvaraja and Khanam (2014) explored methods to enhance the solubility of carvedilol using solid dispersion techniques, which could similarly apply to its hydroxylated metabolites, suggesting potential improvements in bioavailability and therapeutic efficacy (Yuvaraja & Khanam, 2014).

Chemical Properties Analysis

The chemical properties of 5'-hydroxyphenyl carvedilol, such as its reactivity and interactions with biological molecules, are influenced by its functional groups. The metabolite's hydroxyl group may facilitate conjugation reactions, such as glucuronidation, enhancing its excretion from the body. The metabolism studies conducted by Schaefer et al. (1998) in dogs, rats, and mice illustrate the diverse metabolic pathways of carvedilol, shedding light on the chemical properties and biotransformation of its metabolites (Schaefer et al., 1998).

properties

IUPAC Name

3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVZUBTCLBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400388
Record name 5'-Hydroxyphenyl Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Hydroxyphenyl Carvedilol

CAS RN

142227-51-8
Record name 5'-Hydroxyphenyl Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Magiera, W Adolf, I Baranowska - Open Chemistry, 2013 - degruyter.com
… In this study, a method for simultaneous determination enantiomers of carvedilol and enantiomers of its metabolite – 5’-hydroxyphenyl carvedilol was developed. Some methods for …
DP Patel, P Sharma, M Sanyal… - Biomedical …, 2013 - Wiley Online Library
An ultra‐performance liquid chromatography–tandem mass spectrometry (UPLC‐MS/MS) method has been developed for the simultaneous determination of carvedilol and its …
MT Furlong, B He, W Mylott, S Zhao… - … of pharmaceutical and …, 2012 - Elsevier
… Note the presence in (B) of the chromatographically separated derivatized enantiomers of the isobaric metabolite 5′-hydroxyphenyl carvedilol that were present, as expected, in the …
GHB Nardotto, EB Coelho, MP Marques… - … of Chromatography B, 2016 - Elsevier
… Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled …
W Eiamart, N Prompila, Y Jumroen… - Research in …, 2022 - ncbi.nlm.nih.gov
… Three active metabolites that have been identified in humans include 4 / -hydroxyphenyl carvedilol, 5 / -hydroxyphenyl carvedilol (by CYP2D6 enzyme), and O-desmethyl carvedilol (by …
J Li, L Wang, S Wang, M Chen, E Gu, G Hu… - … of Chromatography B, 2015 - Elsevier
… The 4′ and 5′-hydroxyphenyl carvedilol metabolites were separated without … ), 4′-hydroxyphenyl carvedilol (4′-HPC) and 5′-hydroxyphenyl carvedilol (5′-HPC), which also are …
TWB Gehr, DM Tenero, DA Boyle, Y Qian… - European journal of …, 1999 - Springer
… Three metabolites [desmethyl-carvedilol (M2), 4′-hydroxyphenyl-carvedilol (M4), and 5′-hydroxyphenyl-carvedilol (M5)] have been identified in man and all exhibit b-blocking activity. …
Number of citations: 115 0-link-springer-com.brum.beds.ac.uk
HG Oldham, SE Clarke - Drug Metabolism and Disposition, 1997 - ASPET
… In most human liver microsomes, 4′- and 5′- hydroxyphenyl carvedilol (4OHC and 5OHC),O-desmethyl carvedilol (ODMC) and 8-hydroxy carbazolyl carvedilol (8OHC) were …
Number of citations: 205 dmd.aspetjournals.org
HH Zhou, AJJ Wood - Clinical Pharmacology & Therapeutics, 1995 - Wiley Online Library
… The partial metabolic clearance of carvedilol to the two ring-hydroxylated metabolites 4- and 5-hydroxyphenyl carvedilol were signi&antly reduced in poor metabolizers of debrisoquin. …
D Lin, Z Wang, J Li, L Wang, S Wang, GX Hu, X Liu - Pharmacology, 2016 - karger.com
… tandem mass spectrometry method was applied to determine the concentration of carvedilol and its metabolites (4′-hydroxyphenyl carvedilol [4′-HPC], 5′-hydroxyphenyl carvedilol […
Number of citations: 6 karger.com

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